molecular formula C9H9ClO3 B1301993 2,4-Dimethoxybenzoyl chloride CAS No. 39828-35-8

2,4-Dimethoxybenzoyl chloride

Cat. No.: B1301993
CAS No.: 39828-35-8
M. Wt: 200.62 g/mol
InChI Key: KVIUXRJCBBXEGJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoyl chloride and is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxybenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of coumestrol and chromenoflavone . It interacts with various enzymes and proteins, facilitating the formation of ester bonds. The compound’s reactivity is primarily due to the presence of the benzoyl chloride group, which readily reacts with nucleophiles such as amines and alcohols. This interaction is crucial in the formation of amides and esters, which are essential in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2,4-Dimethoxybenzoic acid . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxybenzoyl chloride typically involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-Dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield this compound with a high yield .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethoxybenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxybenzoyl chloride is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of products it can form. This distinct structure makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,4-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIUXRJCBBXEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370462
Record name 2,4-Dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39828-35-8
Record name 2,4-Dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxybenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2,4-dimethoxybenzoic acid (0.25 g, 1.4 mmol) in 5 mL of SOCl2 was warmed to reflux and was allowed to stir for 2 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The crude material was diluted with 5 mL of toluene and concentrated under reduced pressure. This dilution with toluene and concentration was repeated two additional times to give the crude title compound which was used without additional purification or characterization.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,4-Dimethoxybenzoyl chloride in the synthesis of Cycloartocarpesin trimethyl ether?

A1: this compound acts as an aroylating agent in this synthesis []. It reacts with the lithium enolate of evodionol (2) in a crucial step. This reaction results in the formation of a β-diketone intermediate (3), which is then cyclized to finally yield the target molecule, Cycloartocarpesin trimethyl ether (1b) [].

Q2: Can you elaborate on the reaction mechanism involving this compound and its significance in this specific synthesis?

A2: The lithium enolate of evodionol (2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This attack leads to the formation of a new carbon-carbon bond and the displacement of the chloride ion. The resulting product is the β-diketone (3). This intermediate is then treated with D-toluenesulfonic acid, which catalyzes a cyclodehydration reaction, leading to the formation of the desired chromenoflavone structure found in Cycloartocarpesin trimethyl ether (1b) []. The use of this compound is significant as it introduces the required 2,4-dimethoxybenzoyl moiety onto the evodionol framework, which is essential for constructing the final target molecule.

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